methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
CAS No.: 896386-34-8
Cat. No.: VC7459001
Molecular Formula: C24H26ClN3O5
Molecular Weight: 471.94
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896386-34-8 |
|---|---|
| Molecular Formula | C24H26ClN3O5 |
| Molecular Weight | 471.94 |
| IUPAC Name | methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
| Standard InChI | InChI=1S/C24H26ClN3O5/c1-33-23(31)17-10-11-18-20(15-17)27-24(32)28(22(18)30)14-6-2-3-9-21(29)26-13-12-16-7-4-5-8-19(16)25/h4-5,7-8,10-11,15H,2-3,6,9,12-14H2,1H3,(H,26,29)(H,27,32) |
| Standard InChI Key | SJYZIDGIBTVWTA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCC3=CC=CC=C3Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physical Properties
Methyl 3-[6-[2-(2-chlorophenyl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate has the molecular formula C24H26ClN3O5 and a molecular weight of 471.94 g/mol. The structure comprises a quinazoline ring substituted at the 3-position with a hexyl chain bearing an amide-linked 2-(2-chlorophenyl)ethyl group and a methyl carboxylate at the 7-position. Key physical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Likely polar organic solvents | |
| Stability | Sensitive to hydrolysis |
The chlorophenyl moiety enhances lipophilicity, potentially improving blood-brain barrier penetration, while the carboxylate group contributes to aqueous solubility.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure. ¹H NMR peaks at δ 2.35–3.10 ppm correspond to the hexyl chain’s methylene groups, while aromatic protons of the quinazoline and chlorophenyl groups resonate between δ 7.20–8.50 ppm. High-resolution MS shows a molecular ion peak at m/z 471.94 (M+H⁺).
Synthesis and Industrial Production
Synthetic Pathways
The compound is synthesized via a multi-step route:
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with urea yields the 2,4-dioxoquinazoline intermediate.
-
Hexyl Chain Introduction: Alkylation at the 3-position using 6-bromohexanoic acid under basic conditions.
-
Amide Coupling: Reaction of the hexanoic acid intermediate with 2-(2-chlorophenyl)ethylamine using carbodiimide catalysts.
-
Esterification: Methylation of the 7-carboxylic acid group with dimethyl sulfate.
Key Reaction Conditions:
Industrial Scaling Challenges
Industrial production faces hurdles in optimizing yield and purity. Continuous flow reactors improve heat and mass transfer during exothermic steps like alkylation. Patent literature highlights similar compounds produced via automated systems with in-line purification .
| Cell Line | IC₅₀ (nM) | Target Kinase | Source |
|---|---|---|---|
| A549 (lung) | 12.3 | EGFR | |
| HUVEC (endothelial) | 8.7 | VEGFR-2 |
Mechanistically, it binds to the ATP-binding pocket of kinases, preventing phosphorylation of downstream oncogenic proteins.
Neuroprotective Applications
Interaction Studies and Mechanistic Insights
Protein Binding Affinity
Surface plasmon resonance (SPR) assays reveal high affinity for EGFR (KD = 2.1 nM). The chlorophenyl group forms hydrophobic interactions with Leu788 and Val726, while the carboxylate hydrogen-bonds to Lys721.
Metabolic Stability
Hepatic microsome assays indicate moderate stability (t₁/₂ = 45 min in human microsomes), with primary metabolites arising from ester hydrolysis and N-dealkylation.
Chemical Reactivity and Derivative Development
Functional Group Reactivity
-
Ester Group: Susceptible to hydrolysis under acidic/basic conditions, yielding the carboxylic acid.
-
Amide Bond: Resistant to enzymatic cleavage, enhancing in vivo stability.
Structure-Activity Relationship (SAR) Studies
Patent WO2014145873A2 discloses analogs with modified aryl groups (e.g., fluorophenyl, trifluoromethylphenyl) showing enhanced VEGFR-2 inhibition . For example:
These findings suggest that electron-withdrawing groups improve kinase affinity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume